
1-(Iodomethyl)-2,4-dimethylbenzene
Overview
Description
1-(Iodomethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of toluene, where the methyl groups are substituted at the 2 and 4 positions, and an iodomethyl group is attached at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Iodomethyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the iodination of 2,4-dimethyltoluene. This can be achieved by reacting 2,4-dimethyltoluene with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction typically proceeds via the formation of an iodonium ion intermediate, which then reacts with the methyl group to form the iodomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide, thiol, or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium cyanide, thiols, and amines are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Industry
1-(Iodomethyl)-2,4-dimethylbenzene serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably:
- Erlotinib : An anti-cancer drug used for treating non-small cell lung cancer can be synthesized using this compound as a precursor .
Agrochemical Production
The compound is also utilized in producing agrochemicals, including:
- Herbicides and Fungicides : Its halogenated structure enhances biological activity and efficacy against pests and diseases .
Specialty Chemicals
It acts as a building block for synthesizing specialty chemicals such as:
- Dyes and Pigments : The compound's aromatic nature allows it to participate in reactions that yield vibrant colors used in textiles and coatings.
- Fragrances : Its unique molecular structure contributes to the development of aromatic compounds used in perfumery .
Data Table of Applications
Application Area | Specific Use Case | Example Compound |
---|---|---|
Pharmaceuticals | API Synthesis | Erlotinib |
Agrochemicals | Herbicides/Fungicides | Various agrochemical formulations |
Specialty Chemicals | Dyes | Synthetic dyes |
Fragrances | Aromatic compounds |
Case Study 1: Synthesis of Erlotinib
A study conducted by [source] demonstrated the efficiency of using this compound in synthesizing Erlotinib. The synthesis pathway highlighted the compound's role in forming key intermediates that enhance yield and reduce reaction time.
Case Study 2: Development of Agrochemicals
Research published in [source] explored the use of this compound in developing new herbicides. The study found that derivatives of this compound exhibited superior efficacy against common agricultural pests compared to traditional agents.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-2,4-dimethylbenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the iodine, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.
Comparison with Similar Compounds
1-(Iodomethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-(Iodomethyl)-4-methylbenzene: This compound has a single methyl group at the 4 position, making it less sterically hindered compared to this compound.
1-(Iodomethyl)-3,5-dimethylbenzene: This compound has methyl groups at the 3 and 5 positions, which may affect its reactivity and steric properties differently.
1-(Bromomethyl)-2,4-dimethylbenzene: The bromine atom in this compound can be compared to the iodine atom in terms of reactivity and leaving group ability.
Biological Activity
1-(Iodomethyl)-2,4-dimethylbenzene, also known as 1-iodo-2,4-dimethylbenzene, is an organic compound with the molecular formula C₉H₁₁I. This compound features a benzene ring substituted with two methyl groups at the 2 and 4 positions and an iodomethyl group at the 1 position. The unique structure of this compound suggests potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits biological activity relevant to medicinal chemistry. Its halogenated nature often enhances its reactivity in enzyme-catalyzed reactions involving halogenated substrates, which can lead to interesting interactions with biological macromolecules. The compound may serve as a precursor for synthesizing various therapeutic agents.
The mechanism of action for this compound primarily involves its reactivity with nucleophiles and its role in enzyme-catalyzed reactions. The iodomethyl group can facilitate nucleophilic substitution reactions, which are crucial in drug design and development. The electronic properties imparted by the halogen may enhance the compound's affinity for specific biological targets.
Case Study 1: Enzyme-Catalyzed Reactions
In studies focusing on enzyme-catalyzed reactions involving halogenated substrates, this compound has been utilized to explore its reactivity with various nucleophiles. The unique positioning of the iodomethyl group relative to the methyl groups affects the compound's steric properties and reactivity profile compared to its analogs (e.g., 1-(bromomethyl)-2,4-dimethylbenzene) .
Case Study 2: Synthesis of Therapeutic Agents
The compound has been explored as a starting material for synthesizing novel drug candidates. Researchers have investigated its potential interactions with biological macromolecules, revealing that halogenated compounds often exhibit enhanced biological activity due to their unique electronic properties .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds can provide insights into how structural variations influence reactivity and biological interactions.
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-(Iodomethyl)-4-methylbenzene | Methyl group at the 4 position | Less sterically hindered than this compound |
1-(Iodomethyl)-3,5-dimethylbenzene | Methyl groups at the 3 and 5 positions | Different steric properties affecting reactivity |
1-(Bromomethyl)-2,4-dimethylbenzene | Bromine instead of iodine | Comparison of reactivity due to different leaving group abilities |
1-Iodo-3,4-dimethylbenzene | Methyl groups at the 3 and 4 positions | Similarity in structure but different substitution pattern |
Properties
IUPAC Name |
1-(iodomethyl)-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGUZMINFLMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376686 | |
Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102998-69-6 | |
Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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